- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,
Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)
939968-60-2 structure
Product Name:3-Fluoro-4-nitrophenylboronic acid, pinacol ester
Numéro CAS:939968-60-2
Le MF:C12H15BFNO4
Mégawatts:267.061207056046
MDL:MFCD12026073
CID:857382
PubChem ID:46739531
Update Time:2025-06-11
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-4965
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 939968-60-2
- SY025524
- Z1258930123
- MOKWUYKZXFBLKR-UHFFFAOYSA-N
- 3-Fluoro-4-nitrophenylboronic acid pinacol ester
- EN300-1716820
- AKOS022173348
- SCHEMBL59736
- MFCD12026073
- DTXSID20675133
- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
- BS-29795
- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
-
- MDL: MFCD12026073
- Piscine à noyau: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
- La clé Inchi: MOKWUYKZXFBLKR-UHFFFAOYSA-N
- Sourire: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Propriétés calculées
- Qualité précise: 267.10800
- Masse isotopique unique: 267.1078163g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 2
- Complexité: 355
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 64.3Ų
Propriétés expérimentales
- Le PSA: 64.28000
- Le LogP: 2.55630
3-Fluoro-4-nitrophenylboronic acid, pinacol ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-1g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 96% | 1g |
¥887.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 96% | 5g |
¥3548.90 | 2023-09-02 | |
| Alichem | A019120014-1g |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1g |
$475.20 | 2023-08-31 | |
| Alichem | A019120014-5g |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 5g |
$1497.60 | 2023-08-31 | |
| TRC | F594978-25mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 25mg |
$64.00 | 2023-05-18 | ||
| TRC | F594978-50mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 50mg |
$69.00 | 2023-05-18 | ||
| TRC | F594978-100mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | F594978-250mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 250mg |
$167.00 | 2023-05-18 | ||
| Chemenu | CM135978-100mg |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 100mg |
$56 | 2024-07-19 | |
| Chemenu | CM135978-250mg |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 250mg |
$96 | 2024-07-19 |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 100 °C; 100 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 4 h, rt
Référence
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, 80 °C
Référence
- Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease, Korea, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 90 °C
Référence
- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Catalysts: Palladium diacetate , Palladium chloride Solvents: Dichloromethane , 1,2-Dimethoxyethane ; 14 h, 100 °C
Référence
- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, rt → 100 °C
Référence
- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
Référence
- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of urea compounds as STING inhibitor, China, , ,
Méthode de production 9
Conditions de réaction
Référence
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Bromo-2-fluoro-1-nitrobenzene
- Bis(pinacolato)diborane
- 3-fluoro-4-nitroaniline
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester
Numéro de commande:A859601
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:19
Prix ($):185.0
Courriel:sales@amadischem.com
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Littérature connexe
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester
Pureté:99%
Quantité:5g
Prix ($):185.0